Serum Level Comparison: Metabolite Exceeds Parent Drug by 1.4-Fold with Sustained Exposure
Following a single 300-mg oral dose of paramethadione to human subjects, the active metabolite 5-ethyl-5-methyl-1,3-oxazolidinedione achieved serum concentrations that substantially exceeded those of the parent drug and demonstrated markedly prolonged exposure [1].
| Evidence Dimension | Human serum concentration (µg/mL) following single oral dose |
|---|---|
| Target Compound Data | 8.4 µg/mL at 32-48 hours (sustained plateau) |
| Comparator Or Baseline | Paramethadione: 6.0 µg/mL at 1 hour (peak), decreasing to 0.3 µg/mL at 48 hours |
| Quantified Difference | Metabolite Cmax exceeds parent drug Cmax by 1.4-fold; at 48 hours, metabolite concentration is 28-fold higher than parent drug (8.4 vs 0.3 µg/mL) |
| Conditions | Human subjects, 300-mg single oral paramethadione dose, GLC quantification with 0.2 µg/mL sensitivity |
Why This Matters
For researchers studying anticonvulsant mechanisms, this compound provides sustained systemic exposure without the rapid clearance profile of the parent drug, enabling extended-duration in vivo experimental protocols.
- [1] Hoffman DJ, Chun AH. Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose. J Pharm Sci. 1975;64(10):1702-1703. doi:10.1002/jps.2600641027 View Source
